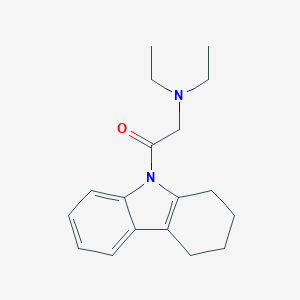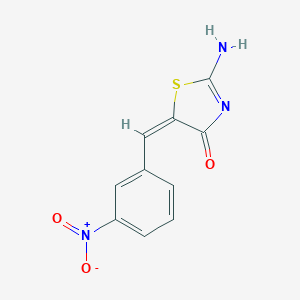![molecular formula C19H17BrN4O3S B249919 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 5251-36-5](/img/structure/B249919.png)
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide-based inhibitors that have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves the inhibition of various enzymes such as CK2, COX-2, and GSK-3β. CK2 is a serine/threonine protein kinase that is involved in cell proliferation and survival. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. GSK-3β is a serine/threonine protein kinase that is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting these enzymes, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide can modulate various cellular processes and have therapeutic effects.
Biochemical and Physiological Effects
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammatory cells, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In animal models of neurodegenerative diseases, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to improve cognitive function, reduce neuronal damage, and decrease neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in lab experiments is its specificity towards the targeted enzymes such as CK2, COX-2, and GSK-3β. This specificity allows for a more precise modulation of cellular processes and reduces the risk of off-target effects. Another advantage is the availability of various assays and animal models that have been developed to study the effects of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. However, one of the limitations of using 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. One direction is the development of more potent and selective inhibitors of CK2, COX-2, and GSK-3β based on the structure of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. Another direction is the investigation of the effects of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in combination with other drugs or therapies in various diseases. Additionally, the development of new delivery methods that can improve the solubility and bioavailability of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide can also be explored. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in humans can provide valuable information for its potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves the reaction of 4-bromo-N-(4-aminophenyl)benzamide with 4,6-dimethyl-2-aminopyrimidine-5-sulfonamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as triethylamine (TEA). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide.
Applications De Recherche Scientifique
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have potential applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In neurodegenerative diseases, 4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have neuroprotective effects by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer's disease.
Propriétés
Numéro CAS |
5251-36-5 |
|---|---|
Formule moléculaire |
C19H17BrN4O3S |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
4-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H17BrN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)17-9-7-16(8-10-17)23-18(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24) |
Clé InChI |
LOPQQMXYHVWKSR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C |
SMILES canonique |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)



![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)

![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)

